molecular formula C10H10N2O2 B8360745 Methyl 2-cyano-6-ethylisonicotinate

Methyl 2-cyano-6-ethylisonicotinate

Cat. No. B8360745
M. Wt: 190.20 g/mol
InChI Key: ZGLOYNIEZBOQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029370B2

Procedure details

Under N2, 2-ethyl-4-(methoxycarbonyl)pyridine 1-oxide (0.165 g, 911 μmol, Eq: 1.00) was dissolved in Acetonitrile (4 ml). Dimethylcarbamylchlorid (108 mg, 92.1 μl, 1.00 mmol, Eq: 1.1), triethylamine (175 mg, 239 μl, 1.73 mmol, Eq: 1.9) and Trimethylsilylcyanid (280 mg, 355 μl, 2.82 mmol, Eq: 3.10) were added and the RM was stirred at 90° C. overnight. The RM became an orange solution. Control with TLC: the reaction was finished. At RT, the RM was partitioned between water and EtOAc. The organic phase was dried over MgSO4; filtered; concentrated in vacuo: 350 mg; NMR: T205185. The crude material was purified by flash chromatography (silica gel, 20 g, 5% to 50% EtOAc in heptane). Light yellow oil.
Name
2-ethyl-4-(methoxycarbonyl)pyridine 1-oxide
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
92.1 μL
Type
reactant
Reaction Step Two
Quantity
239 μL
Type
reactant
Reaction Step Two
Quantity
355 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][N+:4]=1[O-])[CH3:2].[CH3:14][N:15](C)C(Cl)=O.C(N(CC)CC)C.C[Si](C#N)(C)C>C(#N)C>[C:14]([C:5]1[CH:6]=[C:7]([CH:8]=[C:3]([CH2:1][CH3:2])[N:4]=1)[C:9]([O:11][CH3:12])=[O:10])#[N:15]

Inputs

Step One
Name
2-ethyl-4-(methoxycarbonyl)pyridine 1-oxide
Quantity
0.165 g
Type
reactant
Smiles
C(C)C1=[N+](C=CC(=C1)C(=O)OC)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
92.1 μL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
239 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
355 μL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the RM was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At RT, the RM was partitioned between water and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, 20 g, 5% to 50% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#N)C=1C=C(C(=O)OC)C=C(N1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.